rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans
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Overview
Description
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans: is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its cyclopentane ring structure, which is substituted with an ethylamino group and a hydroxyl group in a trans configuration. The term “rac” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Introduction of Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions, where an appropriate ethylamine derivative reacts with a cyclopentane precursor.
Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reagents and conditions used.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of stereochemistry and chiral synthesis.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure can be modified to create new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans involves its interaction with specific molecular targets. The compound’s ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
(1R,2R)-2-(methylamino)cyclopentan-1-ol, trans: Similar structure but with a methylamino group instead of an ethylamino group.
(1R,2R)-2-(propylamino)cyclopentan-1-ol, trans: Similar structure but with a propylamino group instead of an ethylamino group.
(1R,2R)-2-(ethylamino)cyclohexan-1-ol, trans: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol, trans is unique due to its specific combination of a cyclopentane ring, an ethylamino group, and a hydroxyl group in a trans configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1845825-51-5 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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